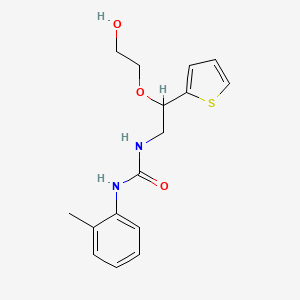
4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds containing nitrogen atoms. They are one of the most important active pharmaceutical scaffolds and are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the use of copper-catalyzed click reactions of azides with alkynes . This methodology could find useful applications for the rapid and sustainable construction of differentially-functionalized 1,2,4-triazoles .
Molecular Structure Analysis
The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse. For instance, they can be used in the synthesis of mixed ligand coordination compounds together with other ligands .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely. For example, some compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .
Applications De Recherche Scientifique
Synthesis and Molecular Structure
Research on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties highlights the synthesis of new compounds and their detailed molecular structure investigations. Such studies often involve X-ray crystallography combined with Hirshfeld and DFT calculations to analyze intermolecular interactions and predict electronic properties, demonstrating the compound's potential for various applications in medicinal and material chemistry (Shawish et al., 2021).
Antineoplastic Activity
The evaluation of antineoplastic activity of novel 1, 2, 4 - triazole derivatives against tumor models in mice indicates the potential of these compounds in cancer treatment. Such studies focus on assessing the effectiveness of these compounds in inhibiting tumor growth and improving survival rates, thus contributing to the development of new cancer therapies (Arul & Smith, 2016).
Antifungal Agents
The development of novel 1,2,4-triazines possessing antifungal properties showcases the importance of these compounds in addressing fungal infections. Through synthesis and evaluation against various fungal strains, such research contributes to finding effective antifungal agents and understanding their mechanism of action (Sangshetti & Shinde, 2010).
Antimicrobial Agents
Investigations into s-triazine-based thiazolidinones as antimicrobial agents demonstrate the synthesis of novel compounds and their evaluation against a range of bacteria and fungi. These studies are pivotal in discovering new antimicrobials to combat resistant microbial strains, highlighting the versatility of triazine derivatives in pharmaceutical applications (Patel et al., 2012).
Flame Retardants
Research on triazene compounds as novel and effective flame retardants for polypropylene illustrates the application of triazine derivatives in enhancing material safety. Such studies explore the thermal properties and flame-retardant effectiveness of these compounds, contributing to the development of safer and more resilient materials (Pawelec et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
4-(1,5-dimethyl-1,2,4-triazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-7-11-9(12-13(7)2)8-3-5-10-6-4-8/h8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVBFRUEOBQTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(Thiophene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2864157.png)
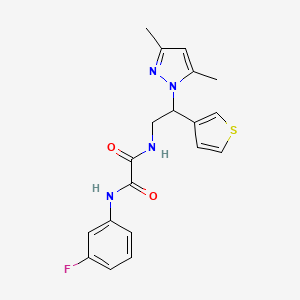
![2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2864160.png)
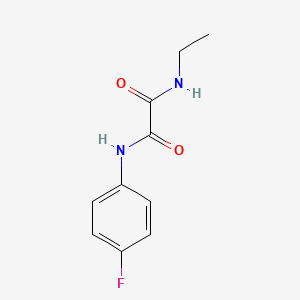
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea](/img/structure/B2864164.png)
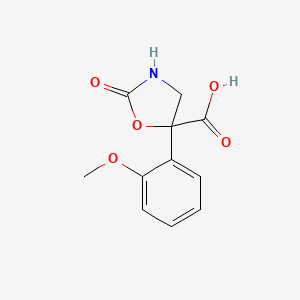
![1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2864168.png)
![3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide](/img/structure/B2864171.png)

![2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone](/img/structure/B2864174.png)
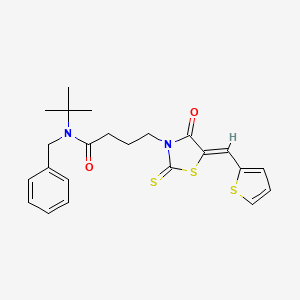
![N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2864178.png)
![1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2864179.png)
